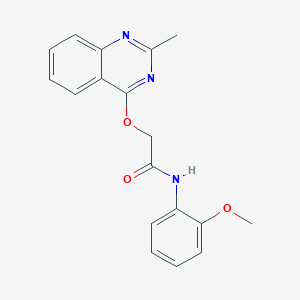

N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine, commonly known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPP is a member of the pyrrolidine family and is a derivative of the widely studied compound, pyrrolidine.

Aplicaciones Científicas De Investigación

Synthesis of Key Intermediates

The synthesis of N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine and its derivatives plays a crucial role in the preparation of various pharmaceutical compounds. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a pivotal intermediate in crafting premafloxacin, an antibiotic targeting veterinary pathogens. This synthesis involves stereoselective processes, including an asymmetric Michael addition and alkylation, to achieve the desired chiral intermediates (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Novel Annulation Methods

Ethyl 2-methyl-2,3-butadienoate's role as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines demonstrates the compound's versatility in synthesizing highly functionalized tetrahydropyridines. This process, catalyzed by organic phosphine, yields products with excellent regioselectivity and diastereoselectivities, showcasing the method's efficiency and scope (Zhu, Lan, & Kwon, 2003).

Domino Reactions for Functionalized Pyrrolidinones

The domino reactions of ethyl glyoxylate and acetylenedicarboxylate with arylamines, catalyzed by benzoic acid, lead to the formation of functionalized 2-pyrrolidinones. This method highlights high regioselectivity and the preferential addition of more nucleophilic aliphatic amines in the presence of arylamines, offering an efficient route to these valuable synthetic intermediates (Gao, Sun, & Yan, 2013).

Development of Fused Heterocycles

The synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylates through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups introduces a novel pathway to N-fused heterocycles. This process, performed in refluxing acetic acid, not only yields new heterocyclic products efficiently but also expands the chemical space of pyrazolo[3,4-b]pyridines (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Amidyl Radicals for Pyrrolidinone Synthesis

N-(O-ethyl thiocarbonylsulfanyl)amides serve as powerful precursors for amidyl radicals, which undergo cyclization to produce pyrrolidinone derivatives. This radical-chain reaction, initiated by a small amount of lauroyl peroxide, presents a tin-free method for generating these functionalized lactams, highlighting the synthetic utility of amidyl radicals in constructing pyrrolidinone frameworks (Gagosz, Moutrille, & Zard, 2002).

Propiedades

IUPAC Name |

N-ethyl-2-pyridin-3-ylpyrrolidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-2-13-11(6-4-8-14-11)10-5-3-7-12-9-10/h3,5,7,9,13-14H,2,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXJCPUJZOREDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCN1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B2546774.png)

![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2546778.png)

![2-{1-[(5-chloro-1H-indol-2-yl)carbonyl]piperidin-4-yl}-N-isopropylacetamide](/img/structure/B2546782.png)